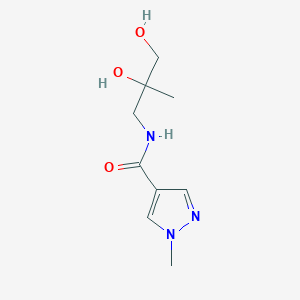
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide, commonly known as DMF-DMA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the metabolism of alcohol and other toxic aldehydes.
作用机制
DMF-DMA inhibits N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide by binding to its active site and blocking the conversion of toxic aldehydes into less harmful compounds. This leads to the accumulation of toxic aldehydes, which can cause oxidative stress and damage to cells and tissues. N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition has been shown to have various effects on cellular signaling pathways, including the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the protein kinase B (Akt) pathway.
Biochemical and Physiological Effects:
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition by DMF-DMA has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the activation of cellular signaling pathways. DMF-DMA has also been shown to have anti-inflammatory and anti-tumor properties, and may have potential therapeutic applications in various diseases.
实验室实验的优点和局限性
DMF-DMA has several advantages for lab experiments, including its high potency and specificity for N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition, its low toxicity, and its ability to penetrate cell membranes and tissues. However, DMF-DMA also has some limitations, including its limited solubility in aqueous solutions, its potential for non-specific binding to other proteins and enzymes, and its potential for off-target effects.
未来方向
There are several future directions for research on DMF-DMA and N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition. These include the development of more potent and selective N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibitors, the investigation of the role of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition in various diseases, and the development of therapeutic strategies based on N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition. Other future directions include the investigation of the effects of DMF-DMA on other cellular signaling pathways and the development of new methods for the delivery of DMF-DMA to target tissues and organs.
合成方法
The synthesis of DMF-DMA involves the reaction of 1-methylpyrazole-4-carboxamide with 2,3-dihydroxy-2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the product is obtained in high yield and purity. The chemical structure of DMF-DMA has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学研究应用
DMF-DMA has been extensively used in scientific research to investigate the role of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide in various physiological and pathological processes. It has been shown to be a potent inhibitor of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide activity in vitro and in vivo, and has been used to study the effects of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition on alcohol metabolism, oxidative stress, and cell signaling pathways. DMF-DMA has also been used to investigate the potential therapeutic applications of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(15,6-13)5-10-8(14)7-3-11-12(2)4-7/h3-4,13,15H,5-6H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLUNHALYIOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1)C)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

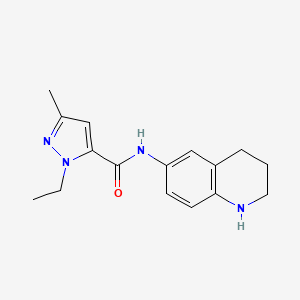
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
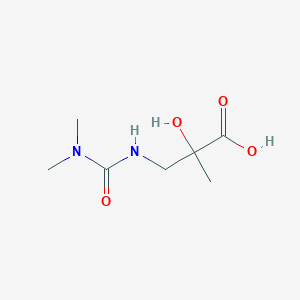
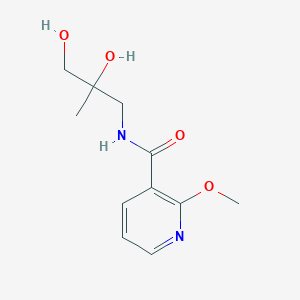
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
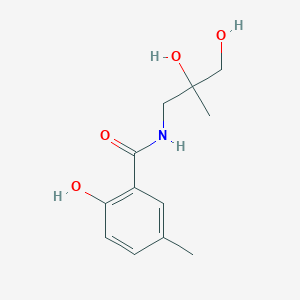

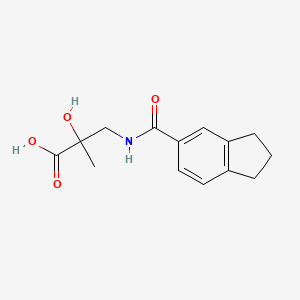
![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)